molecular formula C10H6F6N4O B2622792 N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine CAS No. 955961-74-7

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine

Cat. No.: B2622792
CAS No.: 955961-74-7
M. Wt: 312.175
InChI Key: VWCLOAHMUSKHSW-UHFFFAOYSA-N
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Description

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine is a complex organic compound characterized by the presence of trifluoromethyl groups, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)pyrazole with a pyridine derivative under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3,5-bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide
  • 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-(phosphonooxy)methyl)piperazin-1-ium

Uniqueness

This detailed article provides a comprehensive overview of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6N4O/c11-9(12,13)6-4-7(10(14,15)16)20(18-6)8-5(19-21)2-1-3-17-8/h1-4,19,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCLOAHMUSKHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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